molecular formula C₁₈H₃₃ClO B052042 Oleoyl chloride CAS No. 112-77-6

Oleoyl chloride

Cat. No. B052042
CAS RN: 112-77-6
M. Wt: 300.9 g/mol
InChI Key: MLQBTMWHIOYKKC-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Oleoyl chloride is synthesized by reacting oleic acid with thionyl dichloride, producing oleoyl chloride and sulfur dioxide as a byproduct. This reaction is typically performed in an inert atmosphere to prevent the formation of side products. The synthesis can also involve the use of alternative chlorinating agents or catalysts to improve yields and reduce reaction times (Ke et al., 2011).

Molecular Structure Analysis

The molecular structure of oleoyl chloride is characterized by the presence of a long hydrocarbon chain derived from oleic acid, terminating in a reactive acyl chloride group. This structure is confirmed through spectroscopic methods such as FT-IR, NMR, and mass spectrometry, which reveal the characteristic signals associated with the oleoyl group and the acyl chloride functionality.

Chemical Reactions and Properties

Oleoyl chloride is primarily used in acylation reactions, where it reacts with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. These reactions are facilitated by the high reactivity of the acyl chloride group towards nucleophilic attack. Oleoyl chloride can also participate in more specialized reactions, such as cross-metathesis, to generate complex molecular architectures with olefinic bonds (Nakamura & Echigoya, 1977).

Scientific Research Applications

  • Oleoylation of Hemicelluloses : Research by Sun, Tomkinson, Liu, & Geng (1999) demonstrated the oleoylation of wheat straw hemicelluloses using oleoyl chloride. This process achieved significant oleoylation of the free hydroxyl groups in native hemicelluloses, providing insights into the potential use of oleoyl chloride in modifying natural polymers.

  • Amphiphilic Oleoyl-Carboxymethyl Chitosan Nanoparticles : A study by Li et al. (2011) focused on the synthesis of oleoyl-carboxymethyl chitosan via the reaction of carboxymethyl chitosan with oleoyl chloride. These nanoparticles showed potential for use in biotechnology and pharmaceutical fields.

  • Water-Soluble Oleoyl Acetyl Chitosan : Ke et al. (2011) synthesized water-soluble oleoyl acetyl chitosan, confirming its structure through various spectroscopic methods. This material, synthesized using oleoyl chloride, exhibited both hydrophobic and hydrophilic moieties (Ke et al., 2011).

  • Oleoylation of Sugarcane Bagasse Hemicelluloses : Sun, Sun, & Sun (2004) explored oleoylation of sugarcane bagasse hemicelluloses using oleoyl chloride. They optimized various reaction conditions and compared the results with other catalysts (Sun, Sun, & Sun, 2004).

  • Synthesis of 4,4-Dimethylsterol Oleates : Xie et al. (2021) conducted a study on the synthesis of 4,4-dimethylsterol oleates through esterification using oleoyl chloride. They evaluated various reaction parameters for optimizing the conversion process (Xie et al., 2021).

  • Modification of Jute Fibers for Composite Production : Corrales et al. (2007) used oleoyl chloride for the chemical modification of jute fibers. The aim was to make the fibers hydrophobic and resistant for green-composite production (Corrales et al., 2007).

Safety And Hazards

Oleoyl chloride can cause severe skin burns and eye damage. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

The future outlook for the Oleoyl Chloride market is expected to be highly positive, with a projected Compound Annual Growth Rate (CAGR) during the forecasted period. This growth can be attributed to several factors. Firstly, the increasing demand for Oleoyl Chloride in the pharmaceutical industry is expected to drive market growth. Secondly, the rising demand for Oleoyl Chloride in the cosmetics and personal care industry is anticipated to contribute to market growth. Additionally, the agricultural sector is expected to drive the demand for Oleoyl Chloride .

properties

IUPAC Name

(Z)-octadec-9-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQBTMWHIOYKKC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893143
Record name (9Z)-9-Octadecenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoyl chloride, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Oleoyl chloride

CAS RN

112-77-6
Record name Oleoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleoyl chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14666
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oleoyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecenoyl chloride, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (9Z)-9-Octadecenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83VP176UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Octadec-9-enoyl chloride (25.5 parts, boiling point 160°-180° C. at 0.12 Torr, 85% yield) was prepared from 28.1 parts of octadec-9-enoic acid using the procedure described in part A of Example 3 for the preparation of octadec-9,12-dienoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleoyl chloride
Reactant of Route 2
Oleoyl chloride
Reactant of Route 3
Reactant of Route 3
Oleoyl chloride
Reactant of Route 4
Oleoyl chloride
Reactant of Route 5
Oleoyl chloride
Reactant of Route 6
Oleoyl chloride

Citations

For This Compound
1,430
Citations
CV Lopez, RC Smith - Materials Advances, 2023 - pubs.rsc.org
Herein we report a method for the chemical recycling of poly(ethylene terephthalate) (PET) by a three-stage process employing sustainably-sourced organic materials and industrial …
Number of citations: 0 pubs.rsc.org
A Fetzer, C Hintermayr, M Schmid, A Stäbler… - Waste and Biomass …, 2021 - Springer
… The pH was adjusted to pH 9.5 using 1 M NaOH and lauroyl chloride or oleoyl chloride (15 or 120 mmol) were added dropwise. The pH was controlled during addition of fatty acid …
Number of citations: 0 link.springer.com
S Evran, İ Yaşa, A Telefoncu - Preparative Biochemistry & …, 2010 - Taylor & Francis
… was diluted with ethanol and appropriate amounts of oleoyl chloride (for 0.025, 0.2, 1, 2, 10, … without addition of oleoyl chloride. The lowest concentration of oleoyl chloride that did not …
Number of citations: 0 www.tandfonline.com
S Yașar, G Kılınç - Turkish Journal of Forestry, 2018 - cabdirect.org
Kermes oak (Quercus coccifera L.) grows especially in maquis areas and has a wide distribution in our country. Kermes oak offers high amount of biomass. Therefore, it might be an …
Number of citations: 0 www.cabdirect.org
F Corrales, F Vilaseca, M Llop, J Girones… - Journal of Hazardous …, 2007 - Elsevier
… jute fibers using a fatty acid derivate (oleoyl chloride) to confer hydrophobicity and resistance to … The formation of ester groups, resulting from the reaction of oleoyl chloride with hydroxyl …
Number of citations: 0 www.sciencedirect.com
XF Sun, RC Sun, JX Sun - Journal of the Science of Food and …, 2004 - Wiley Online Library
… controlled by the molar ratio of oleoyl chloride/anhydroxylose units in … of greater availability of oleoyl chloride molecules in the proximity of … In contrast, as the molar ratio of oleoyl chloride/…
Number of citations: 0 onlinelibrary.wiley.com
NA Yusof, H Mukhair, EA Malek… - BioResources, 2015 - jtatm.textiles.ncsu.edu
… using esterification by fatty acid chloride (oleoyl chloride and octanoate chloride) for oil spill … From the analysis, the long chain oleoyl chloride (C18) was shown to be a better modifier …
Number of citations: 0 jtatm.textiles.ncsu.edu
S Liang, Q Zhao, X Wei, C Sun - LWT, 2022 - Elsevier
… In this study, a chemical catalyzed acylation of CGA with oleoyl chloride for preparing chlorogenic oleate (CGO) in the existence of TEA in non-water phase was studied. The influence of …
Number of citations: 0 www.sciencedirect.com
Y Li, S Zhang, X Meng, X Chen, G Ren - Carbohydrate Polymers, 2011 - Elsevier
… In this paper, OCMCS was synthesized by reacting CMCS with oleoyl chloride. The chemical structures of these polymers were characterized by FT-IR. The effects of structure of the …
Number of citations: 0 www.sciencedirect.com
CFH Allen, JR Byers Jr, WJ Humphlett - Organic Syntheses, 2003 - Wiley Online Library
Oleoyl chloride reactant: Seventy grams (0.25 mole) of oleic acid product: oleoyl chloride reactant: Palmitic acid product: Palmitoyl chloride product: Ricinoleoyl chloride product: 2, 4 …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.